molecular formula C5H11I B1583052 1-Iodo-3-methylbutane CAS No. 541-28-6

1-Iodo-3-methylbutane

Cat. No.: B1583052
CAS No.: 541-28-6
M. Wt: 198.05 g/mol
InChI Key: BUZZUHJODKQYTF-UHFFFAOYSA-N
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Description

1-Iodo-3-methylbutane (CAS 541-28-6), also known as isoamyl iodide or isopentyl iodide, is a branched alkyl iodide with the molecular formula C₅H₁₁I and a molecular weight of 198.05 g/mol . Its structure consists of a five-carbon chain with an iodine atom at the terminal carbon (C1) and a methyl group at the third carbon (C3), represented by the SMILES string CC(C)CCI . Key properties include:

  • Boiling Point: 146–148°C
  • Density: ~1.501–1.506 g/cm³
  • Stabilization: Typically stored with copper or sodium thiosulfate (Na₂S₂O₃) to inhibit decomposition .
    It is widely used in organic synthesis as an alkylating agent, exemplified in the preparation of pyridin-3-ol derivatives via nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with iodine and red phosphorus. The reaction typically involves heating the mixture under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 3-methyl-1-butanol with hydroiodic acid. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-methylbutane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products are typically alkyl halides or other substituted organic compounds.

    Elimination Reactions: The major products are alkenes.

Scientific Research Applications

1-Iodo-3-methylbutane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Iodo-3-methylbutane involves its ability to act as an alkylating agent. The iodine atom can be easily displaced by nucleophiles, allowing the compound to participate in various substitution reactions. This property makes it useful in organic synthesis and other chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Iodo-3,3-dimethylbutane (CAS 15672-88-5)

  • Molecular Formula : C₆H₁₃I (Molecular Weight: 212.07 g/mol) .
  • Structure : A six-carbon chain with iodine at C1 and two methyl groups at C3.
  • Higher molecular weight (212.07 vs. 198.05) may slightly elevate boiling points, though exact data are unavailable.
  • Applications : Similar use as an alkylating agent, though its synthesis and reactivity data are less documented.

1-Iodopentane (CAS 628-17-1)

  • Molecular Formula : C₅H₁₁I (Molecular Weight: 198.05 g/mol) .
  • Structure : A straight-chain isomer with iodine at C1.
  • Vaporization Enthalpy: Reported at 43.5 kJ/mol for 1-iodo-3-methylbutane vs. 39.8 kJ/mol for 1-iodo-2-methylbutane (a different branched isomer), suggesting branched isomers have weaker intermolecular forces .
  • Reactivity : Both compounds undergo SN2 reactions, but steric hindrance in this compound may slow nucleophilic attack compared to the linear 1-iodopentane.

Other Halogenated Analogues

  • 1-Bromo-3-methylbutane :
    • Lower boiling point (~120°C) and reduced reactivity due to weaker C-Br bond vs. C-I .
  • 1-Chloro-3-methylbutane :
    • Even lower boiling point (~100°C) and significantly slower reaction kinetics in substitution reactions .

Thermodynamic and Physical Properties

Property This compound 1-Iodo-2-methylbutane 1-Iodopentane (Estimated)
Molecular Weight (g/mol) 198.05 198.05 198.05
Boiling Point (°C) 146–148 N/A ~155–160 (estimated)
ΔvapH (kJ/mol) 43.2 ± 0.1 (298 K) 39.8 (354 K) N/A
Stabilization Copper/Na₂S₂O₃ Not specified Similar halogen stabilizers

Biological Activity

1-Iodo-3-methylbutane (C5H11I) is an alkyl iodide that has garnered attention in various fields of research, including medicinal chemistry and biochemistry. Its unique structure allows it to participate in a range of chemical reactions, leading to potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an iodine atom attached to a branched carbon chain. The molecular structure can be represented as follows:

Structure C5H11I\text{Structure }\text{C}_5\text{H}_{11}\text{I}

This compound is known for its reactivity due to the presence of the iodine atom, which can undergo nucleophilic substitution reactions.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Alkyl Iodides : A study focused on various alkyl iodides demonstrated their potential as inhibitors against certain bacterial strains. The results indicated that these compounds could disrupt bacterial cell membranes, leading to cell death .
  • Metabolomics Screening : In a broader context, metabolomics approaches have been employed to assess the bioactivity of compounds similar to this compound derived from natural sources. This method revealed that specific metabolites exhibited significant bioactivity, suggesting potential pathways for further research into synthetic derivatives .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that compounds with similar structures may exhibit rapid metabolism and clearance rates, which could influence their efficacy and safety profiles .

Data Summary

PropertyValue
Molecular FormulaC5H11I
IUPAC NameThis compound
Potential Biological ActivitiesAntimicrobial, Enzyme Inhibition
Metabolic StabilityRapid clearance observed

Q & A

Q. Basic: What are the common synthetic routes for 1-Iodo-3-methylbutane in laboratory settings?

Answer:
this compound is typically synthesized via halogenation of 3-methylbutanol using iodine and red phosphorus under reflux conditions. This method ensures complete conversion by maintaining consistent heat and preventing iodine sublimation. Alternative routes include using phosphorus triiodide (PI₃) for improved scalability. Purification involves distillation (boiling point: 146–148°C) and washing with sodium thiosulfate to remove excess iodine .

Q. Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for methyl groups (δ ~0.9–1.1 ppm), methylene protons near iodine (δ ~3.2–3.5 ppm), and branching carbons.
    • ¹³C NMR: Signals for the iodine-bound carbon (δ ~5–15 ppm) and quaternary carbons.
  • IR Spectroscopy: C–I stretch at ~500–600 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak at m/z 198.05 (C₅H₁₁I⁺) with fragmentation patterns confirming branching .

Q. Advanced: How can solvent polarity influence SN2 reactivity of this compound?

Answer:
SN2 reactions with this compound are favored in polar aprotic solvents (e.g., DMSO, DMF) due to enhanced nucleophilicity. In contrast, polar protic solvents (e.g., ethanol) stabilize the transition state less effectively. Experimental design should measure reaction rates (via GC or conductivity) across solvents, controlling temperature (e.g., 40–80°C) and nucleophile concentration. The compound’s dipole moment (1.85 D) and solubility in organic solvents (e.g., ether, chloroform) further guide solvent selection .

Q. Advanced: How to resolve discrepancies in reported reaction yields for iodide displacement reactions?

Answer:
Contradictions in yields often arise from:

  • Purity of Reagents: Trace moisture or stabilizers (e.g., copper, Na₂S₂O₃) may alter reactivity. Verify reagent grades via titration or Karl Fischer analysis .
  • Reaction Conditions: Compare temperature control, reflux duration, and inert atmosphere use (e.g., nitrogen).
  • Analytical Methods: Standardize quantification techniques (e.g., GC vs. NMR integration) to ensure consistency .

Q. Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:
Store in amber glassware at 2–8°C under inert gas (argon/nitrogen) to minimize light and oxygen exposure. Stabilizers like copper or Na₂S₂O₃ (0.1–1% w/w) prevent iodine liberation. Regularly monitor purity via refractive index (1.492 at 20°C) or GC-MS .

Q. Advanced: How does branching in this compound affect its reactivity compared to linear iodoalkanes?

Answer:
The tertiary carbon adjacent to iodine reduces SN2 reactivity due to steric hindrance, favoring elimination (E2) or SN1 mechanisms under acidic conditions. Kinetic studies comparing this compound with 1-iodopentane show lower SN2 rates (by ~10-fold) in controlled nucleophile excess. Computational modeling (DFT) can further analyze transition-state geometries .

Q. Basic: How to purify this compound contaminated with residual alcohol or iodine?

Answer:

  • Distillation: Collect the fraction at 146–148°C under reduced pressure.
  • Washing: Use 10% Na₂S₂O₃ to remove iodine, followed by saturated NaCl to separate organic layers.
  • Drying: Anhydrous MgSO₄ or molecular sieves ensure moisture removal. Confirm purity via refractive index (1.515 at 25°C) .

Q. Advanced: What strategies optimize regioselectivity in cross-coupling reactions using this compound?

Answer:
In Heck or Suzuki couplings, use bulky ligands (e.g., P(t-Bu)₃) to direct coupling to the less hindered site. Control temperature (60–100°C) and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize β-hydride elimination. Monitor via TLC or in situ IR for intermediate stability .

Properties

IUPAC Name

1-iodo-3-methylbutane
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InChI

InChI=1S/C5H11I/c1-5(2)3-4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZZUHJODKQYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060246
Record name Butane, 1-iodo-3-methyl-
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Molecular Weight

198.05 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Turns brown on air and light exposure; [Merck Index] Colorless to pale yellow liquid; [Alfa Aesar MSDS]
Record name Isoamyl iodide
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CAS No.

541-28-6
Record name 1-Iodo-3-methylbutane
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Record name Butane, 1-iodo-3-methyl-
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Record name Butane, 1-iodo-3-methyl-
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Record name 1-iodo-3-methylbutane
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Record name ISOAMYL IODIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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